molecular formula C23H32N2O3S B2382652 2-ethoxy-5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 955533-80-9

2-ethoxy-5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Cat. No. B2382652
CAS RN: 955533-80-9
M. Wt: 416.58
InChI Key: KOFOUOSUDFYSHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H32N2O3S and its molecular weight is 416.58. The purity is usually 95%.
BenchChem offers high-quality 2-ethoxy-5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethoxy-5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Interactions

The compound demonstrates significant potential in the realm of molecular interactions and crystallography. For instance, the study of similar compounds like gliquidone, which shares structural features with the mentioned compound, reveals the presence of intramolecular N—H⋯O=S interactions and intermolecular N—H⋯O=C hydrogen bonds, leading to the formation of hydrogen-bonded chains. These characteristics are crucial for understanding the compound's behavior in various environments and could be pivotal in designing drugs with enhanced solubility and bioavailability (Gelbrich, Haddow, & Griesser, 2011).

Optical and Nonlinear Optical Properties

Research into compounds with a similar benzenesulfonamide structure has uncovered their potential in optical and nonlinear optical applications. The synthesis and characterization of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonates have shown these compounds to be candidates for optical limiting applications due to their nonlinear optical absorption at 532 nm using 5 ns laser pulses (Ruanwas et al., 2010).

Antitumor Activity

A notable application of compounds containing the benzenesulfonamide moiety is in the field of antitumor agents. Novel derivatives have been synthesized and characterized, with some showing potent in vitro antitumor activity. This highlights the potential of such compounds, including the one , in the development of new cancer therapies. The structure-activity relationship (SAR) analysis of these compounds could provide insights into designing more effective antitumor agents (Alqasoumi et al., 2010).

Pharmacokinetic Properties and Metabolite Analysis

The pharmacokinetic properties and metabolite analysis of related compounds have been extensively studied, providing crucial insights into the absorption, distribution, metabolism, and excretion (ADME) profile of these molecules. Such studies are fundamental in drug development, ensuring that potential therapeutic agents have favorable pharmacokinetic profiles for clinical efficacy (Ohashi, Nakamura, & Yoshikawa, 1999).

properties

IUPAC Name

2-ethoxy-5-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3S/c1-4-14-25-15-6-7-20-17-19(9-10-21(20)25)12-13-24-29(26,27)23-16-18(3)8-11-22(23)28-5-2/h8-11,16-17,24H,4-7,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFOUOSUDFYSHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

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